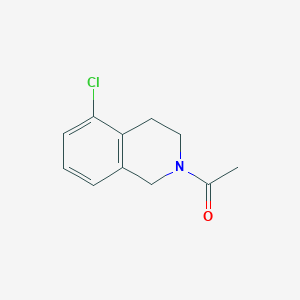
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Overview
Description
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, also known as CDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CDI is a synthetic molecule that belongs to the class of isoquinolines, which are known for their diverse biological activities.
Scientific Research Applications
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been extensively studied for its potential applications in biomedical research. It has been shown to have anticancer, antimicrobial, and antiviral activities. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has also been investigated for its ability to modulate the immune system and inhibit inflammation. Moreover, 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been used as a tool to study protein-protein interactions and to develop new drugs.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has also been found to interact with the protein Hsp90, which is essential for the folding and stability of many proteins.
Biochemical and Physiological Effects:
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has also been shown to inhibit the growth of bacteria and viruses. In addition, 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been found to modulate the immune system by regulating the production of cytokines and chemokines. Furthermore, 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one in lab experiments is its ability to selectively target specific proteins and enzymes. This allows researchers to study the function of these proteins and enzymes in greater detail. Another advantage is that 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a synthetic molecule, which means that it can be easily modified to improve its activity or selectivity. However, one of the limitations of using 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is that it can be toxic to cells at high concentrations. Therefore, careful optimization of experimental conditions is required to ensure that 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is used at safe and effective concentrations.
Future Directions
There are several future directions for the study of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one. One area of interest is the development of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the use of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one as a tool to study protein-protein interactions and to develop new drugs. Moreover, the potential of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one to modulate the immune system and inhibit inflammation makes it a promising candidate for the development of immunomodulatory drugs. Finally, further studies are needed to fully understand the mechanism of action of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one and to optimize its activity and selectivity.
properties
IUPAC Name |
1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(14)13-6-5-10-9(7-13)3-2-4-11(10)12/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNLJFBKLBFDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587821 | |
| Record name | 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
CAS RN |
937591-81-6 | |
| Record name | 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






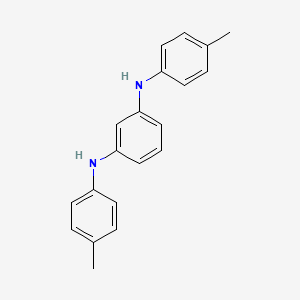



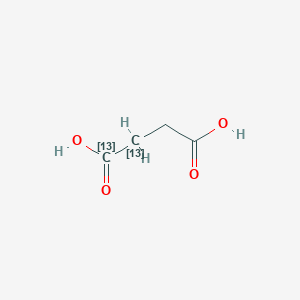
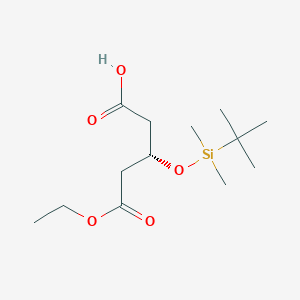

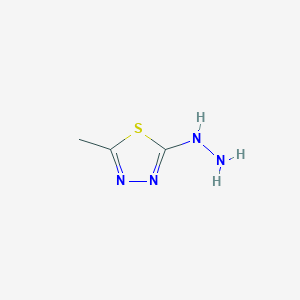
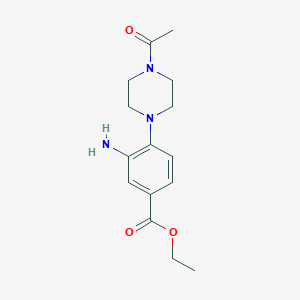
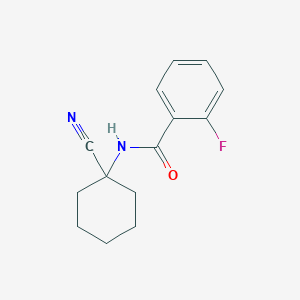
![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride](/img/structure/B1628502.png)